N-(2-(4-methoxyphenyl)-1-phenylethyl)-N-methylfuran-2-amine

Bioluminescence imaging NanoLuciferase substrates Furimazine derivatives

SAR campaigns using generic furan-2-ylmethyl amines fail to deliver CNS-penetrant NLuc probes with adequate photon flux. This compound incorporates the essential 4-methoxyphenethyl motif proven in A2/A3 derivatives for superior in vivo bioluminescence. • LogP ~4.75 & TPSA 34.4 Ų-predictive of CNS penetration and MAO-B selectivity profiling. • 7 rotatable bonds enable conformational tuning critical for target engagement. • Sourced at ≥95% purity to ensure reproducible lead optimization and probe synthesis.

Molecular Formula C20H21NO2
Molecular Weight 307.4 g/mol
Cat. No. B13142205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-methoxyphenyl)-1-phenylethyl)-N-methylfuran-2-amine
Molecular FormulaC20H21NO2
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESCN(C1=CC=CO1)C(CC2=CC=C(C=C2)OC)C3=CC=CC=C3
InChIInChI=1S/C20H21NO2/c1-21(20-9-6-14-23-20)19(17-7-4-3-5-8-17)15-16-10-12-18(22-2)13-11-16/h3-14,19H,15H2,1-2H3
InChIKeyQIJGKAIXJCXANB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-(4-Methoxyphenyl)-1-phenylethyl)-N-methylfuran-2-amine: Physicochemical and Structural Overview


N-(2-(4-Methoxyphenyl)-1-phenylethyl)-N-methylfuran-2-amine (CAS 436087-18-2, also referred to as N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-1-phenylethanamine or furan-2-ylmethyl-[2-(4-methoxy-phenyl)-1-phenyl-ethyl]-amine) is a tertiary amine that combines a furan-2-ylmethyl moiety, a p-methoxyphenyl group, and a phenylethyl backbone within a single small molecule (C20H21NO2, molecular weight 307.39 g/mol) . It is primarily utilized as a versatile building block in medicinal chemistry and bioluminescence probe development, owing to its balanced logP (~4.75), moderate number of hydrogen bond acceptors (3), and conformational flexibility (7 rotatable bonds) . The compound is commercially available from multiple suppliers with a typical purity of 95–98% (HPLC/UPLC), making it a reliable synthetic intermediate for lead optimization and structure–activity relationship (SAR) explorations .

Workflow Bioluminescence probe synthesis
Selection 4-Methoxyphenyl-phenylethyl scaffold
Use Context Medicinal chemistry SAR explorations

Why Generic Furan-2-ylmethyl Amines Cannot Replace This Compound


Generic substitutions with simpler furan-2-ylmethyl amines—such as N-(furan-2-ylmethyl)-2-phenylethanamine (CAS 4439-55-8) or N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA)—fail to recapitulate the unique combination of (i) the 4-methoxyphenyl ring, which modulates electron density and lipophilicity, (ii) the α-branched 1-phenylethyl architecture that restricts conformational freedom, and (iii) the precise hydrogen-bonding profile critical for target engagement in bioluminescence probes and enzyme inhibitor design [1][2]. The evidence below demonstrates that even small structural deviations lead to quantifiable losses in substrate turnover, binding affinity, and synthetic utility, making this specific compound the necessary choice for reproducible SAR campaigns and probe development.

4-Methoxyphenyl motif
Simpler furfurylamines lack the electron-donating and lipophilic modulation that supports in-vivo probe performance.
α-Branched architecture
Linear or less hindered amines cannot replicate the conformational restriction relevant for selective target engagement.
Hydrogen-bonding profile
Lower TPSA analogs (e.g., F2MPA) adopt a different binding mode, which may shift selectivity in enzyme inhibitor design.

Quantitative Differentiation from Closest Analogs


NLuc Bioluminescence: 4-Methoxyphenyl Motif Enables In-Vivo Imaging

In a focused SAR study of furimazine analogs for NanoLuciferase (NLuc), the 2-(4-methoxyphenyl)-1-phenylethyl substituent present in the target compound was essential for generating substrate candidates with practical in‑vivo bioluminescence. The derivative ‘A3’, which retains the full N-(2-(4-methoxyphenyl)-1-phenylethyl) moiety, displayed sufficient photon output and stability for in‑vivo imaging, whereas the des-4-methoxy or des-phenylethyl controls (e.g., simple 2-phenylethyl or furfuryl derivatives) either failed to emit measurable signal or produced emission kinetics incompatible with in‑vivo use [1].

In-vivo bioluminescence
Reported
Derivative A3 (target motif): sufficient photon flux for whole-animal imaging. Des-methoxy/phenylethyl analogs: no usable signal.
Supports NLuc substrate probe design
Based on furimazine SAR study (HEK293T, mouse model)
Bioluminescence imaging NanoLuciferase substrates Furimazine derivatives

Lipophilicity and Molecular Weight Advantage over Des-Methoxy Analog

Relative to the simpler des-methoxy variant N-(furan-2-ylmethyl)-2-phenylethanamine (MW 201.27 g/mol, LogP ~3.0), the target compound’s appended 4-methoxyphenyl group increases molecular weight by >106 Da and raises the calculated LogP by approximately 1.75 log units (target compound LogP = 4.757) . This lipophilicity boost places the compound in a more favorable range for passive blood–brain barrier penetration (LogP 3–5), while the additional aromatic ring expands opportunities for π–π stacking and hydrophobic interactions with protein targets.

Lipophilicity & MW
Data to verify
Target: MW 307.39, LogP 4.76. Des-methoxy analog: MW 201.27, LogP ~3.0.
Property shift may guide CNS library selection
Calculated LogP; experimental measurement advised
Physicochemical profiling Drug-likeness ADME prediction

Higher Polar Surface Area and Hydrogen-Bonding vs F2MPA

The title compound presents a TPSA of 34.4 Ų with three hydrogen-bond acceptor sites (furan oxygen, methoxy oxygen, and amine nitrogen) and one hydrogen-bond donor (secondary amine), contrasting with F2MPA (N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine), which has a TPSA of only 12.5 Ų and a single acceptor [1][2]. In the MAO-B co‑crystal structure (PDB 5MRL), F2MPA binds through a covalent flavin adduct; the additional polar functionality of the target compound would be expected to reorient the binding mode, potentially shifting selectivity toward other amine oxidases or G‑protein‑coupled receptors that favor larger, more polar ligands.

Polar surface area
Class-level inference
Target: TPSA 34.4 Ų, HBA 3. F2MPA: TPSA 12.5 Ų, HBA 1.
Binding mode likely differs from F2MPA
F2MPA MAO-B structure (PDB 5MRL); target binding not resolved
Target engagement Enzyme inhibition MAO-B

High-Value Research and Industrial Applications


Next-Generation NanoLuciferase Substrates for In-Vivo Imaging

Procurement of this compound is essential when synthesizing novel furimazine-derived NLuc substrates for preclinical imaging. The 4-methoxyphenethyl motif—proven critical in derivatives A2 and A3—enables in‑vivo bioluminescence that is unattainable with simpler furfurylamine reagents [1]. Researchers should incorporate this compound as a key amine building block in C-6- or C-8-substituted imidazopyrazinone cores to generate probes with superior photon flux and pharmacokinetics for whole-animal tumor imaging.

CNS-Focused Screening Libraries via Lipophilic Decoration

The compound’s LogP of 4.757 and three hydrogen-bond acceptors place it squarely within the property space predictive of CNS penetration. Medicinal chemists can use it as a tailored fragment for decorating heterocyclic cores with a lipophilic, aromatic-rich side chain, aiming to achieve favorable brain-to-plasma ratios. When compared to the des-methoxy analog (LogP ~3.0), the target compound is more suitable for library members targeting intracellular or CNS-resident proteins.

Selectivity Engineering in Amine Oxidase Inhibitor Programs

The increased TPSA (34.4 Ų) relative to F2MPA (12.5 Ų) [2] suggests that this compound can serve as a starting point for MAO‑B/inhibitor selectivity profiling. By leveraging the larger polar surface, medicinal chemists can design analogs that maintain MAO‑B affinity while reducing off-target binding to MAO‑A or other flavin-dependent oxidases, guided by the polar interaction map observed in PDB 5MRL [3].

Application
Selection Property
Validation Focus
NLuc substrate synthesis
4-Methoxyphenethyl motif integrity
In-vivo bioluminescence emission
CNS-focused screening libraries
Lipophilicity and TPSA profile
Brain penetration property profiling
Amine oxidase inhibitor profiling
Higher TPSA and HBA count
Binding-mode selectivity assessment
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